

A Crystallographic Comparison of 4-Methoxy-2-methylaniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2-methylaniline

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The structural analysis of small molecules is a cornerstone of modern drug discovery, providing critical insights into molecular geometry, intermolecular interactions, and conformational preferences that govern biological activity. Among the vast landscape of medicinal chemistry scaffolds, **4-methoxy-2-methylaniline** and its derivatives represent a class of compounds with significant therapeutic potential. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering a wealth of data to guide rational drug design.

This guide provides a comparative overview of the crystallographic structures of selected **4-methoxy-2-methylaniline** derivatives, alongside a detailed experimental protocol for their structural determination. While a systematic crystallographic study of a broad and varied series of **4-methoxy-2-methylaniline** derivatives is not extensively available in the public domain, this guide compiles and compares available data to highlight key structural features.

Comparative Structural Data

The following tables summarize key crystallographic parameters for a selection of aniline derivatives related to **4-methoxy-2-methylaniline**. This data allows for a comparative analysis of how different substitution patterns influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data and Refinement Details

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
4-Methoxy-N-phenylaniline	C ₁₃ H ₁₃ NO	Orthorhombic	Pbca	15.090(3)	18.394(4)	7.596(2)	90	90	90	2108.4(8)	8
N-(3,4-dimethoxybenzylidene)-4-methoxyaniline	C ₁₆ H ₁₇ NO ₃	Monoclinic	P2 ₁	14.8198(4)	7.1656(2)	13.2982(4)	90	103.289(2)	90	1374.36(7)	4
(E)-N,N-Diethyl-4-[[[4-methoxyphenyl]imino]methyl]aniline	C ₁₈ H ₂₂ N ₂ O	Triclinic	P-1	8.801(1)	9.888(1)	10.088(1)	82.59(1)	74.39(1)	70.83(1)	794.1(2)	2

4- (((4- meth oxyp heny l)ami no)m ethyl)- N,N- dime thyla niline	C ₁₆ H zoN ₂ O	Orth orho mbic	Pca2 1	6.59 0(1)	7.27 8(1)	28.8 70(4)	90	90	90	1384 .6(3)	4
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Table 2: Selected Bond Lengths and Torsion Angles

Compound	Key Bond Lengths (Å)	Dihedral/Torsion Angles (°)
4-Methoxy-N-phenylaniline	C-N: 1.418(2), C-O: 1.374(2)	Dihedral angle between benzene rings: 59.9(2)
N-(3,4-dimethoxybenzylidene)-4-methoxyaniline	C=N: 1.275(3), C-O(methoxy): 1.362(3), 1.368(3), 1.373(3)	C-N=C-C torsion angle: 178.9(2)
(E)-N,N-Diethyl-4-[[[(4-methoxyphenyl)imino]methyl]aniline	C=N: 1.2754(15), C-O: 1.367(1)	Dihedral angle between aromatic rings: 46.01(6)
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline	C-N(amine): 1.442(5), C-N(aniline): 1.396(5), C-O: 1.379(4)	-

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

The determination of the crystal structure of **4-methoxy-2-methylaniline** derivatives follows a well-established workflow.^{[1][2][3]}

1. Crystal Growth:

- High-quality single crystals are paramount for successful X-ray diffraction analysis.
- Common crystallization techniques for small organic molecules include:
 - Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.
 - Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
 - Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2. Crystal Mounting:

- A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.^[4]
- The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

3. Data Collection:

- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.^[5]
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
- The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of diffraction spots.

4. Data Processing:

- The collected images are processed to determine the position and intensity of each diffraction spot.
- This information is used to determine the unit cell parameters (the dimensions and angles of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice).

5. Structure Solution and Refinement:

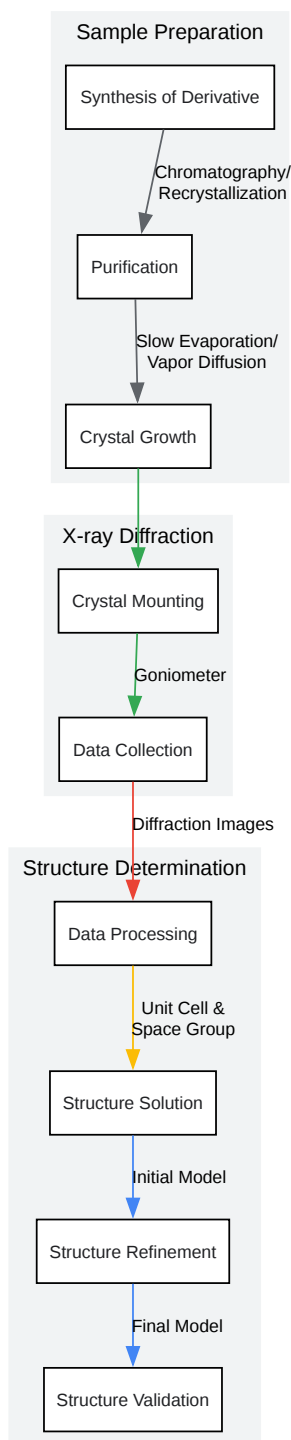
- The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
- An initial model of the molecular structure is built into the electron density map.
- The model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, bond lengths, bond angles, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.^[3]

6. Structure Validation:

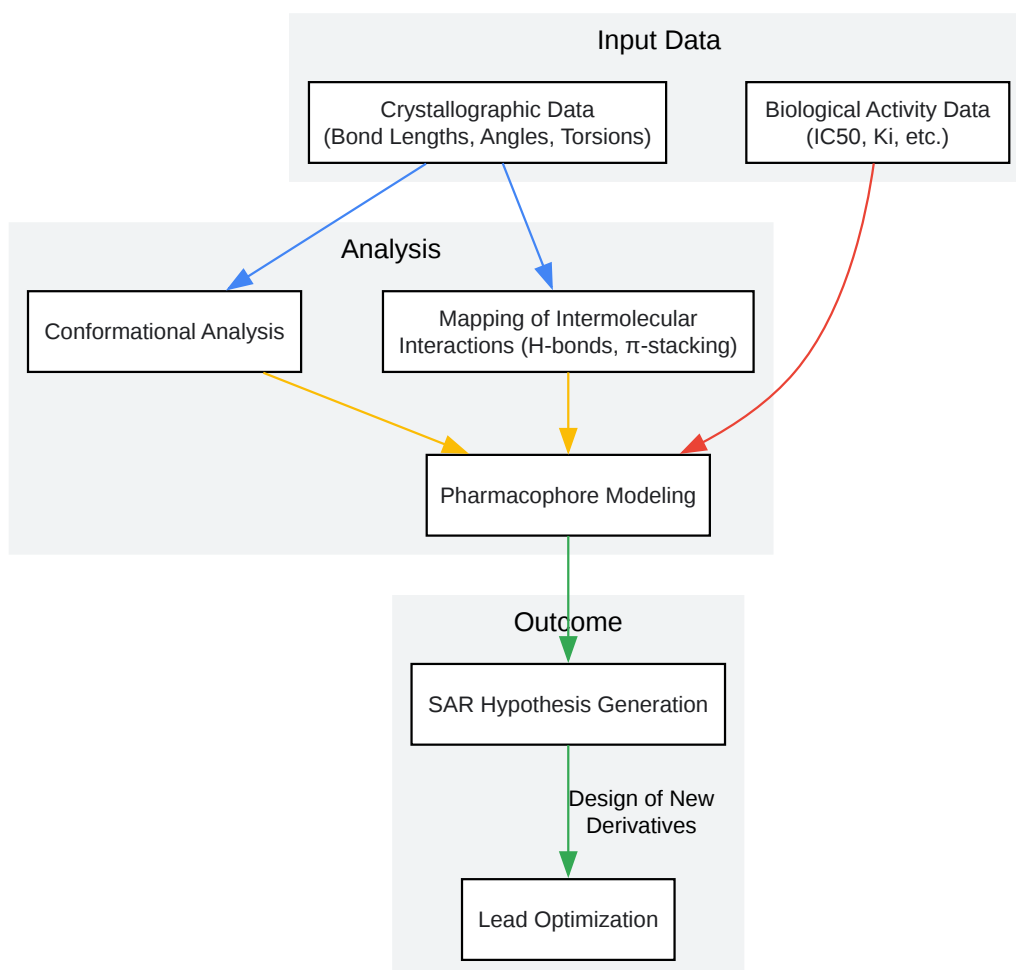
- The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths and angles, analyzing the residual electron density, and using tools like CheckCIF.

Below is a visual representation of the experimental workflow for single-crystal X-ray diffraction.

Experimental Workflow for Single-Crystal X-ray Diffraction



Logic Flow for Structure-Activity Relationship Studies



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